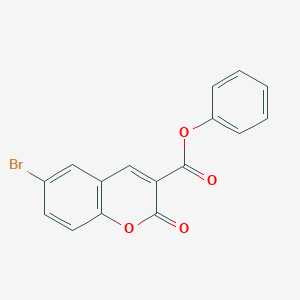

phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

phenyl 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSDKYATCHNPMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a coumarin derivative. One common method is the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The chromene ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Hydrolysis: Formation of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and phenol.

Scientific Research Applications

Organic Synthesis

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to diverse derivatives.

- Oxidation and Reduction: The chromene ring can undergo oxidation to form quinones or reduction to yield dihydro derivatives.

These properties make it a valuable building block for synthesizing pharmaceuticals and agrochemicals.

The compound has shown significant biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory research.

Antimicrobial Activity:

Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values are as follows:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 | Significant inhibition observed |

| Escherichia coli | 0.25 | Comparable efficacy to standards |

| Candida albicans | 0.30 | Effective against fungal infections |

The compound also inhibits biofilm formation, which is crucial in chronic infections.

Anticancer Activity:

Studies have demonstrated that this compound induces apoptosis in cancer cell lines through mechanisms such as caspase activation. The following table summarizes its anticancer effects:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Caspase activation |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

These findings suggest its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Activity:

The compound has also been shown to inhibit key inflammatory mediators such as TNF-alpha and IL-6, indicating its therapeutic potential in treating inflammatory diseases.

Industrial Applications

This compound is utilized in various industrial applications:

- Dyes and Pigments: Its chromophoric properties make it suitable for use in dyes and pigments.

- Fragrances: The compound is used in the formulation of fragrances due to its pleasant aroma.

- Chemical Sensors: Its unique structure allows it to function as a chemical sensor or fluorescent probe.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Natural Products evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound possesses significant antibacterial activity comparable to standard antibiotics, highlighting its potential use in developing new antimicrobial agents .

Case Study 2: Anticancer Mechanisms

Research published in Cancer Letters explored the mechanisms through which this compound induces apoptosis in breast cancer cells. The study found that the compound activates caspases and alters the expression of Bcl-2 family proteins, providing insights into its potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Comparative Analysis

Substitution at the Ester Group

Ethyl 6-Bromo-2-Oxo-2H-Chromene-3-Carboxylate (CAS 2199-90-8)

- Structure : Ethyl ester replaces the phenyl group.

- Molecular Weight : 297.10 g/mol .

- Synthesis : Prepared via condensation of 5-bromosalicylaldehyde with diethyl malonate .

- Key Differences: Lower lipophilicity compared to the phenyl ester. Spectroscopic data (e.g., $^1$H NMR) shows distinct ethyl proton signals at δ ~1.40 ppm (triplet) and δ ~4.41 ppm (quartet) .

6-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid (CAS 2199-87-3)

Methyl 6-Bromo-2H-Chromene-3-Carboxylate (CAS 177496-79-6)

- Structure : Methyl ester with unsaturated chromene ring.

- Key Differences: Reduced steric bulk compared to phenyl/ethyl esters.

Halogen Substitution Effects

Ethyl 6-Fluoro-2-Oxo-2H-Chromene-3-Carboxylate

- Structure : Fluorine replaces bromine at position 4.

- Lower molecular weight (269.07 g/mol vs. 297.10 g/mol for bromo-ethyl) . Anti-proliferative activity may differ due to weaker halogen bonding compared to bromine .

Ethyl 6-Chloro-2-Oxo-2H-Chromene-3-Carboxylate (CAS 2199-87-3)

Substituent Position and Additional Functional Groups

6-Bromo-4-Methyl-2-Oxo-2H-Chromene-3-Carboxylic Acid (CAS 773109-55-0)

- Structure : Additional methyl group at position 4.

- Molecular Weight: 283.07 g/mol . Solubility: Limited in polar solvents (e.g., DMSO) due to increased hydrophobicity .

Physicochemical and Spectroscopic Comparison

*Estimated based on structural similarity.

Spectroscopic Highlights :

Biological Activity

Phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.

This compound belongs to the chromene family, characterized by a fused benzopyran structure. The presence of the bromine atom and carboxylate group enhances its chemical reactivity and biological potential. The compound’s mechanism of action primarily involves the inhibition of specific enzymes and receptors associated with inflammation and cancer cell proliferation.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. A study reported its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.22 | Significant inhibition observed |

| Escherichia coli | 0.25 | Comparable efficacy to standards |

| Candida albicans | 0.30 | Effective in fungal infections |

The compound also showed a notable ability to inhibit biofilm formation, which is critical in chronic infections .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 12 | Caspase activation |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits key inflammatory mediators such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound displayed significant bactericidal activity with an MIC value of 0.22 µg/mL, outperforming traditional antibiotics like Ciprofloxacin in biofilm inhibition assays.

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on its anticancer mechanisms using MCF-7 cells. The results indicated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role as a potential therapeutic agent against breast cancer .

Q & A

Basic: What are common synthetic routes for phenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate?

Answer:

A standard synthesis involves condensation of 6-bromosalicylaldehyde with diethyl malonate under acidic conditions (e.g., acetic acid or piperidine), followed by esterification with phenyl chloroformate. Key steps include monitoring reaction progress via TLC and optimizing temperature (80–100°C) to enhance yield. Post-synthesis purification typically employs column chromatography using ethyl acetate/hexane gradients. Validation via NMR should confirm the ester carbonyl resonance at δ ~165–170 ppm and bromine's deshielding effects on adjacent protons .

Basic: How is 1H^1H1H NMR used to confirm the structure of this compound?

Answer:

Key NMR features include:

- Aromatic protons in the chromene ring (δ 6.8–8.2 ppm, split into doublets due to bromine's inductive effects).

- The ester carbonyl group (no direct proton signal but inferred via DEPT-135).

- Phenyl group protons (δ 7.3–7.5 ppm, multiplet).

Advanced techniques like NMR and HSQC can resolve overlapping signals, particularly distinguishing the lactone (C=O at ~160 ppm) and ester carbonyl (C=O at ~165 ppm). Compare experimental shifts with DFT-calculated values to validate assignments .

Advanced: How can computational methods (DFT/HF) resolve discrepancies between experimental and theoretical vibrational spectra?

Answer:

Discrepancies in IR/Raman spectra often arise from basis set limitations or solvent effects omitted in gas-phase calculations. To address this:

Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set for better accuracy.

Apply scaling factors (0.96–0.98) to harmonize calculated frequencies with experimental data.

Analyze mode assignments: For example, the lactone C=O stretch (~1740 cm) may shift due to hydrogen bonding in the solid state, necessitating explicit solvent modeling .

Advanced: What crystallographic challenges arise when refining structures containing bromine substituents?

Answer:

Bromine's high electron density causes strong absorption and anomalous scattering, complicating data collection. Mitigation strategies:

- Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption errors.

- Apply multi-scan corrections (e.g., SADABS) during data processing.

- Refine anisotropic displacement parameters for Br atoms to model thermal motion accurately. SHELXL-2018’s TWIN/BASF commands are critical for handling twinning in brominated coumarins .

Advanced: How do hydrogen-bonding networks influence the solid-state packing of this compound?

Answer:

Graph set analysis (Etter’s method) reveals motifs like (carboxylic acid dimers) or (chain motifs). For phenyl 6-bromo derivatives:

- The carbonyl oxygen acts as an acceptor, forming O–H⋯O bonds with solvent molecules (e.g., DMF).

- Bromine’s steric bulk disrupts π-π stacking, favoring C–Br⋯O halogen bonds. Use Mercury software to visualize contacts and quantify interaction energies (≤ 4.0 Å, angles ≥ 120°) .

Basic: What spectroscopic techniques are essential for characterizing substituent effects in brominated coumarins?

Answer:

- UV-Vis : Bromine’s heavy atom effect enhances spin-orbit coupling, red-shifting absorption maxima (e.g., λ_max ~320 nm vs. ~290 nm for non-brominated analogs).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H] with isotopic peaks (, 1:1 ratio).

- XPS : Bromine’s 3d binding energy (~70 eV) distinguishes covalent vs. ionic bonding .

Advanced: How can structural modifications enhance biological activity in brominated coumarin derivatives?

Answer:

- Substituent Positioning : Para-bromo on the phenyl ring increases lipophilicity (logP > 3), enhancing membrane permeability.

- Ester vs. Amide : Replacing the phenyl ester with a morpholine amide improves solubility (cLogS from −4.2 to −2.8) while retaining anticancer activity (IC < 10 μM in MCF-7 cells).

- Co-crystallization : Co-crystals with cyclodextrins improve bioavailability by masking bromine’s hydrophobicity .

Advanced: How to resolve contradictions between X-ray diffraction and DFT-optimized geometries?

Answer:

Discrepancies in bond lengths (e.g., C–Br: 1.89 Å experimental vs. 1.92 Å theoretical) often stem from:

Crystal packing forces (e.g., van der Waals compression).

Basis set limitations in modeling heavy atoms.

Thermal motion smearing in XRD.

Use QTAIM analysis (AIMAll software) to compare electron density topology and identify non-covalent interactions absent in gas-phase models .

Basic: What are the best practices for handling air/moisture-sensitive intermediates in its synthesis?

Answer:

- Conduct reactions under N using Schlenk lines.

- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).

- Quench reactive intermediates (e.g., malonate enolates) with saturated NHCl to prevent decomposition. Monitor by FTIR for carbonyl intermediate stability .

Advanced: What role does the bromine atom play in modulating electronic properties?

Answer:

Bromine’s −I effect:

- Reduces electron density at C-6, increasing electrophilicity (MEP maps show +15 kcal/mol vs. +10 kcal/mol for H-substituted analogs).

- Enhances intersystem crossing in photodynamic therapy applications (triplet yield Φ = 0.45 vs. 0.15 for Cl analogs).

Electrochemical studies (CV) reveal a 150 mV anodic shift in reduction potential, indicating stabilized LUMO levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.